
4-Fluoro-5-iodopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-iodopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-iodopyrimidine typically involves halogenation reactions. One common method is the direct iodination of 4-fluoropyrimidine using iodine and a suitable oxidizing agent. Another approach is the Suzuki-Miyaura coupling reaction, where 4-fluoropyrimidine is coupled with an iodinated boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed:
Substituted Pyrimidines: Various functionalized pyrimidines with different substituents at the 4- and 5-positions.
Coupled Products: Biaryl or heteroaryl compounds formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
4-Fluoro-5-iodopyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-iodopyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase, by forming a covalent complex with the enzyme and its cofactor . This inhibition disrupts DNA replication and cell division, leading to cytotoxic effects.
Comparación Con Compuestos Similares
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
5-Bromo-2-iodopyrimidine: A useful intermediate in selective palladium-catalyzed cross-coupling reactions.
Uniqueness: 4-Fluoro-5-iodopyrimidine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity and selectivity in various chemical reactions, making it a versatile compound in synthetic chemistry and medicinal research.
Propiedades
Fórmula molecular |
C4H2FIN2 |
|---|---|
Peso molecular |
223.97 g/mol |
Nombre IUPAC |
4-fluoro-5-iodopyrimidine |
InChI |
InChI=1S/C4H2FIN2/c5-4-3(6)1-7-2-8-4/h1-2H |
Clave InChI |
CYKVGJUBFRLTNR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC=N1)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
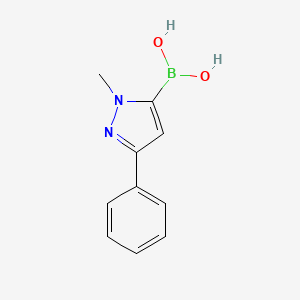
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13465469.png)
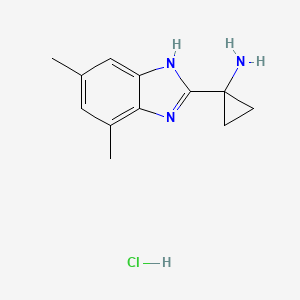
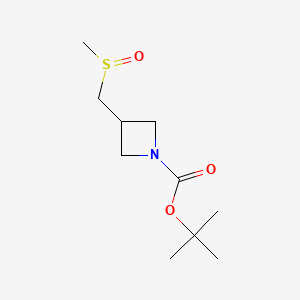
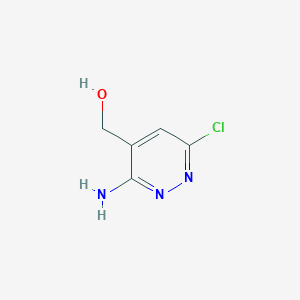

![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
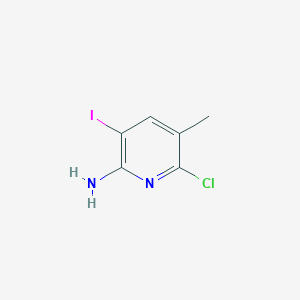
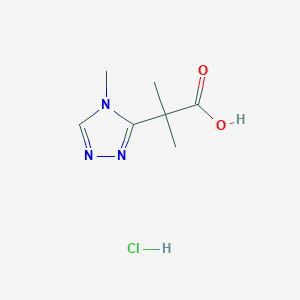
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
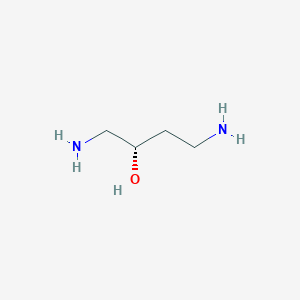
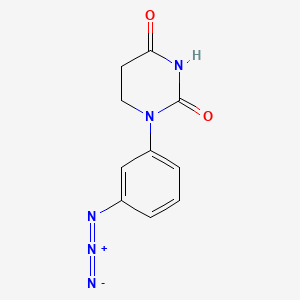
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
